molecular formula C14H8F6N2O2 B2767472 5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide CAS No. 338759-47-0

5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide

Cat. No.: B2767472
CAS No.: 338759-47-0
M. Wt: 350.22
InChI Key: KYIHLUUBKXJLFL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide stands out due to its dual trifluoromethyl groups, which enhance its stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6N2O2/c15-13(16,17)7-1-3-9(4-2-7)24-10-5-8(14(18,19)20)6-22-11(10)12(21)23/h1-6H,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIHLUUBKXJLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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